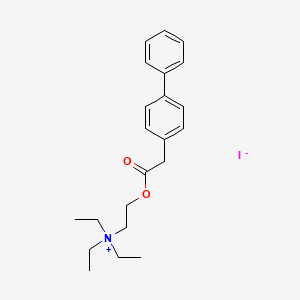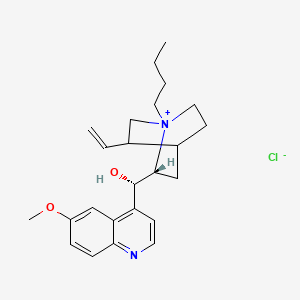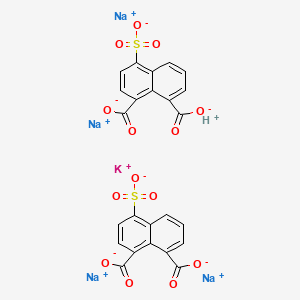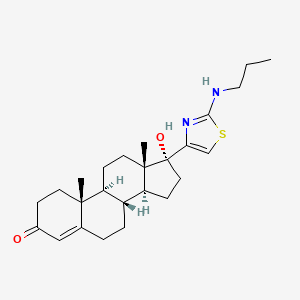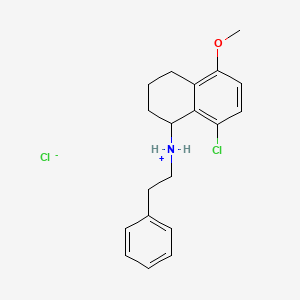
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride is a complex organic compound with a unique structure It is derived from naphthalene and contains various functional groups, including an amine, a methoxy group, and a chloro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride typically involves multiple steps. One common method includes the reduction of 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine . Further modifications, such as chlorination and methoxylation, are carried out under controlled conditions to introduce the chloro and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to naphthoquinone derivatives using oxidizing agents like chromic acid.
Reduction: Reduction of the nitro group to an amine using reducing agents such as iron and hydrochloric acid.
Substitution: Introduction of chloro and methoxy groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Iron, hydrochloric acid.
Substitution Reagents: Chlorine gas, methanol.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthylamine.
Substitution: Chloro and methoxy-substituted naphthylamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of chiral phosphine-aminophosphine ligands.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the preparation of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine: A simpler derivative of naphthalene with an amine group.
2-Naphthylamine: Another naphthalene derivative with the amine group at a different position.
1,2,3,4-Tetrahydro-1-naphthylamine: A reduced form of 1-naphthylamine.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64037-78-1 |
|---|---|
Molekularformel |
C19H23Cl2NO |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C19H22ClNO.ClH/c1-22-18-11-10-16(20)19-15(18)8-5-9-17(19)21-13-12-14-6-3-2-4-7-14;/h2-4,6-7,10-11,17,21H,5,8-9,12-13H2,1H3;1H |
InChI-Schlüssel |
BLVGPAJJLPREEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCCC(C2=C(C=C1)Cl)[NH2+]CCC3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



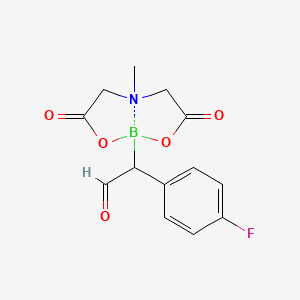
![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)


![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
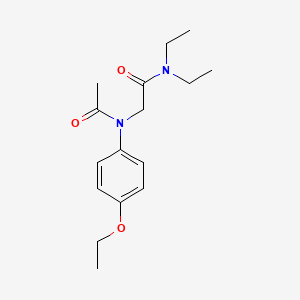
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
